
N-(2-benzoyl-4-chlorophenyl)-4-(diethylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-benzoyl-4-chlorophenyl)-4-(diethylsulfamoyl)benzamide is a benzamide derivative, a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Benzamides typically consist of a benzoyl group attached to an amide linkage. The presence of chloro and sulfamoyl substituents in the compound suggests potential for specific pharmacological properties or applications in materials science.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the acylation of aniline compounds with benzoyl chlorides or the reaction of benzoic acids with amines. For example, the synthesis of 2-nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide was achieved by refluxing a dichlorophenyl-nitrobenzamide with thionyl chloride followed by treatment with 2-methyl benzoic acid in the presence of triethylamine . Similar synthetic strategies could be applied to synthesize N-(2-benzoyl-4-chlorophenyl)-4-(diethylsulfamoyl)benzamide, with appropriate modifications to incorporate the diethylsulfamoyl group.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using X-ray diffraction, which provides information on the crystal structure and conformation of the molecule. For instance, the crystal structure of N-(4-chlorophenyl)benzamide shows that the amide group forms a dihedral angle with the benzoyl ring, and the structure is stabilized by intra- and intermolecular hydrogen bonding . Similar structural features could be expected for N-(2-benzoyl-4-chlorophenyl)-4-(diethylsulfamoyl)benzamide, with additional influences from the diethylsulfamoyl substituent.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including chlorosulfonation, as seen in the reaction of N-benzyl p-chloro- and 2,4-dichloro-benzamide with chlorosulfonic acid to yield sulfonyl chlorides . These sulfonyl chlorides can further react with nucleophiles to produce a range of derivatives. The presence of the diethylsulfamoyl group in N-(2-benzoyl-4-chlorophenyl)-4-(diethylsulfamoyl)benzamide may influence its reactivity and the types of chemical transformations it can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as melting points, solubility, and spectral data (IR, NMR, UV-Vis), are crucial for their identification and application. For example, the vibrational frequencies and chemical shifts of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide were computed using DFT methods and found to be in strong agreement with experimental values . These methods could also be applied to determine the properties of N-(2-benzoyl-4-chlorophenyl)-4-(diethylsulfamoyl)benzamide, providing insights into its behavior in different environments.
Applications De Recherche Scientifique
Synthesis and Molecular Structure : A study by Demir et al. (2016) focused on the synthesis and characterization of a similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, using X-ray diffraction, IR, NMR, and UV-Vis spectra. The research detailed the optimized molecular structure and compared it with experimental data, highlighting the agreement between calculated and measured values. This work underscores the importance of comprehensive structural analysis in understanding the properties of such compounds (Demir et al., 2016).
Chemical Reactions and Derivatives : Another aspect of research involves the exploration of chemical reactions and the synthesis of derivatives. For example, Cremlyn et al. (1989) investigated the chlorosulfonation of N-benzyl carboxamides, leading to the production of p-sulfonyl chlorides. This study highlights the diverse chemical reactions and potential for creating various derivatives from benzoyl compounds, contributing to their versatility in scientific research (Cremlyn et al., 1989).
Applications in Material Science
- Graft Polymerization : Research by Hong et al. (2009) utilized benzophenone, a compound structurally related to N-(2-benzoyl-4-chlorophenyl)-4-(diethylsulfamoyl)benzamide, in the graft polymerization of acrylamide on cotton fabrics. This study demonstrated the potential of using such compounds in the modification of materials to impart desired properties, such as antibacterial abilities, through graft polymerization techniques (Hong et al., 2009).
Antimicrobial and Biological Activity
- Antipathogenic Activity : Limban et al. (2011) synthesized and characterized acylthioureas related to N-(2-benzoyl-4-chlorophenyl)-4-(diethylsulfamoyl)benzamide, examining their interaction with bacterial cells. The study found significant anti-pathogenic activity, particularly against strains known for biofilm formation, suggesting the potential of such derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Propriétés
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O4S/c1-3-27(4-2)32(30,31)20-13-10-18(11-14-20)24(29)26-22-15-12-19(25)16-21(22)23(28)17-8-6-5-7-9-17/h5-16H,3-4H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPIAFFMSXMMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-chlorophenyl)-4-(diethylsulfamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/no-structure.png)
![(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B2507632.png)
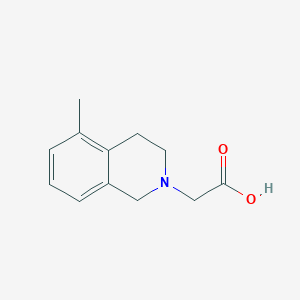
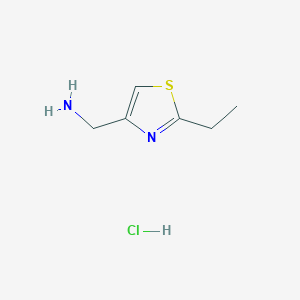
![1-adamantyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2507637.png)
![Ethyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2507638.png)
![4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B2507639.png)
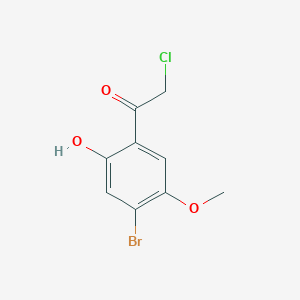
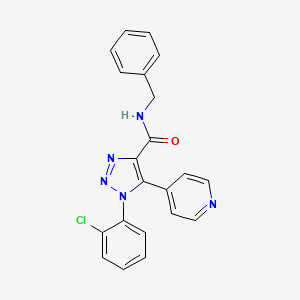

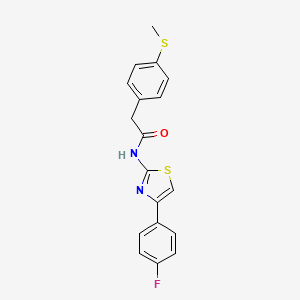
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2507649.png)
![4-[({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetyl]morpholine](/img/structure/B2507650.png)
![1-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-6-carboxylic acid](/img/structure/B2507651.png)